molecular formula C4H10NO4PS B13828003 L-Thio-AP4

L-Thio-AP4

Cat. No.: B13828003
M. Wt: 199.17 g/mol
InChI Key: SBYYVZHQFAJJDQ-VKHMYHEASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Thio-AP4 can be synthesized from protected vinylglycine. The synthesis involves several steps, including the protection of functional groups, formation of intermediates, and final deprotection to yield the desired compound . The reaction conditions typically involve the use of specific reagents and solvents to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process may involve scaling up the reactions, optimizing conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

L-Thio-AP4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

L-Thio-AP4 exerts its effects by acting as an agonist for group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are involved in modulating neurotransmitter release and synaptic plasticity . The compound binds to the receptor sites, stabilizing their active conformation and enhancing their activity. This interaction leads to various downstream effects, including the modulation of synaptic transmission and potential neuroprotective effects .

Properties

Molecular Formula

C4H10NO4PS

Molecular Weight

199.17 g/mol

IUPAC Name

(2S)-2-amino-4-dihydroxyphosphinothioylbutanoic acid

InChI

InChI=1S/C4H10NO4PS/c5-3(4(6)7)1-2-10(8,9)11/h3H,1-2,5H2,(H,6,7)(H2,8,9,11)/t3-/m0/s1

InChI Key

SBYYVZHQFAJJDQ-VKHMYHEASA-N

Isomeric SMILES

C(CP(=S)(O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CP(=S)(O)O)C(C(=O)O)N

Origin of Product

United States

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